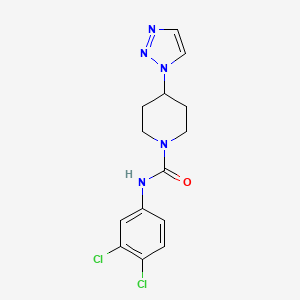

N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-(triazol-1-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N5O/c15-12-2-1-10(9-13(12)16)18-14(22)20-6-3-11(4-7-20)21-8-5-17-19-21/h1-2,5,8-9,11H,3-4,6-7H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEUYOAIHLIBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with a suitable nucleophile.

Formation of the Piperidine Carboxamide: This step involves the reaction of a piperidine derivative with a carboxylic acid or its derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Heterocyclic Substituents: The 1,2,3-triazole in the target compound contrasts with benzimidazolone (TH5796) or pyrazole (compound 35). Triazoles are synthetically advantageous via CuAAC, enabling rapid library generation . Benzimidazolones and pyrazoles, however, require multi-step syntheses (e.g., carbodiimide coupling, HATU-mediated amidation) .

Synthetic Efficiency :

- Compound 19 (86% yield) and TH5796 (precipitative isolation) highlight high-yield routes for carboxamide formation . The target compound’s synthesis would likely combine CuAAC for triazole formation followed by isocyanate coupling, similar to .

Biological Activity :

- TH5796 inhibits OGG1, a DNA repair enzyme implicated in cancer .

- Compound 35 activates c-Abl kinase, suggesting divergent structure-activity relationships (SAR) based on heterocycle choice .

Pharmacokinetic and Physicochemical Properties

Role of Click Chemistry in Design

The target compound’s triazole group exemplifies the application of click chemistry (CuAAC), which enables rapid, regioselective heterocycle formation under mild conditions . This contrasts with traditional methods (e.g., HATU-mediated couplings in ), which may require higher temperatures or longer reaction times.

Biological Activity

N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

- Molecular Formula : C14H15Cl2N5O

- Molecular Weight : 328.20 g/mol

This structure features a piperidine ring linked to a triazole moiety and a dichlorophenyl group, which are crucial for its biological activity.

Anticancer Activity

Research indicates that compounds containing the triazole scaffold exhibit notable anticancer properties. For example:

- Mechanism of Action : The triazole ring can interact with various cellular targets, including enzymes involved in cancer cell proliferation. Studies have shown that derivatives of triazoles can induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .

| Compound | IC50 (μM) | Target |

|---|---|---|

| N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide | 0.65 | MCF-7 (breast cancer) |

| Other triazole derivatives | 2.41 | HeLa (cervical cancer) |

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects. It inhibits pathways associated with inflammation, potentially through modulation of cytokine release and inhibition of cyclooxygenase enzymes.

Antimicrobial Activity

Triazole derivatives have been recognized for their antimicrobial properties against various pathogens. The presence of the dichlorophenyl group enhances the lipophilicity and membrane permeability of the compound, which is beneficial for targeting microbial cells.

Case Studies

Several studies have evaluated the pharmacological effects of N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide:

- In vitro Studies : In a study assessing the anticancer activity against MCF-7 cells, the compound exhibited significant cytotoxicity with an IC50 value of 0.65 μM . This suggests strong potential for development as an anticancer agent.

- In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis within tumors.

- Synergistic Effects : The combination of this compound with other chemotherapeutic agents has shown synergistic effects in enhancing overall anticancer efficacy while reducing side effects commonly associated with monotherapy .

Q & A

Q. What synthetic routes are recommended for N-(3,4-dichlorophenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide, and how can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized?

The compound’s 1,2,3-triazole moiety suggests CuAAC as a primary synthetic route. Key steps include:

- Precursor Preparation : Synthesize the piperidine-carboxamide backbone with a terminal alkyne group and a 3,4-dichlorophenylazide derivative.

- CuAAC Optimization : Use Cu(I) catalysts (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) under inert conditions to ensure regioselective 1,4-triazole formation. Monitor reaction progress via TLC or HPLC, and purify via column chromatography .

- Yield Improvement : Optimize solvent polarity (e.g., DMF/H2O mixtures) and reaction time (typically 12–24 hrs) to enhance cycloaddition efficiency .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Structural Elucidation : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm piperidine and triazole proton environments. 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic and heterocyclic regions .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients ensures >95% purity .

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) provides definitive bond-length/angle data for the triazole-piperidine core .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Target Binding : Perform fluorescence polarization or surface plasmon resonance (SPR) to assess affinity for receptors like cannabinoid or kinase targets, given structural analogs’ activities .

- Cellular Assays : Use HEK293 or HeLa cells for cytotoxicity (MTT assay) and dose-response profiling (IC50 determination) .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction parameters for scalable synthesis?

- Factor Screening : Use Plackett-Burman design to identify critical variables (e.g., temperature, catalyst loading, solvent ratio) .

- Response Surface Methodology (RSM) : Apply a central composite design to model nonlinear relationships between factors (e.g., reaction time vs. yield) and define optimal conditions .

- Robustness Testing : Validate the model with edge-of-design experiments to ensure reproducibility under slight parameter variations .

Q. How can conflicting biological activity data across studies be resolved?

- Meta-Analysis : Aggregate data from multiple assays (e.g., kinase inhibition vs. cytotoxicity) and apply multivariate regression to identify confounding variables (e.g., cell line specificity, assay protocols) .

- Orthogonal Validation : Confirm activity using alternative methods (e.g., radioligand binding vs. functional cAMP assays) to rule out false positives .

Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties?

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Core Modifications : Replace the 3,4-dichlorophenyl group with fluorinated or methoxy analogs to assess electronic effects on target binding .

- Triazole Substitution : Introduce methyl or aryl groups at the triazole’s 4-position to evaluate steric hindrance impacts .

- Pharmacophore Mapping : Overlay active/inactive analogs in software like Schrödinger’s Phase to identify critical hydrogen-bonding motifs .

Q. What techniques validate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions, followed by LC-MS to identify degradation products .

- Plasma Stability Assay : Incubate with human plasma (37°C, 1–24 hrs) and quantify intact compound via LC-MS/MS .

Methodological Resources

- Click Chemistry Protocols : Refer to Kolb et al. (2001) and Tornøe et al. (2002) for CuAAC optimization .

- DoE Frameworks : Follow Polish Journal of Chemical Technology (2007) for experimental design workflows .

- Computational Tools : Leverage COMSOL Multiphysics for reaction modeling and AI-driven parameter optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.